molecular formula C12H16ClN3O3S B2371837 N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide CAS No. 477851-04-0

N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide

Cat. No.: B2371837
CAS No.: 477851-04-0
M. Wt: 317.79
InChI Key: UVVPLBQLDVTPSL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide is a synthetic hydrazinecarbothioamide derivative characterized by a 4-chlorophenyl substituent and a 3,3-dimethoxypropanoyl acyl group. The 4-chlorophenyl group is a common motif in bioactive molecules, contributing to lipophilicity and receptor interactions, while the dimethoxypropanoyl moiety may influence electronic properties and metabolic stability .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,3-dimethoxypropanoylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S/c1-18-11(19-2)7-10(17)15-16-12(20)14-9-5-3-8(13)4-6-9/h3-6,11H,7H2,1-2H3,(H,15,17)(H2,14,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVPLBQLDVTPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)NNC(=S)NC1=CC=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide typically involves the reaction of 4-chloroaniline with 3,3-dimethoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride, which then reacts with hydrazinecarbothioamide to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Halogenated Phenyl Groups

  • N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarbothioamide (): Replacing the 4-chlorophenyl group with a 3-chloro-4-fluorophenyl substituent introduces steric and electronic variations.
  • N-(4-chlorophenyl)-2-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)hydrazinecarbothioamide (): The 4-chlorophenyl group is retained, but the acyl chain incorporates a nitro-pyrazole ring. This modification increases molecular weight (396.85 g/mol) and introduces strong electron-withdrawing effects, which could enhance pesticidal or anticancer activity compared to dimethoxypropanoyl derivatives .

B. Non-Halogenated Phenyl Groups

  • N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide ():
    Dimethylphenyl substituents improve lipophilicity, aiding cellular uptake. This compound demonstrated potent anticancer activity (IC₅₀ = 0.8 µM/L against MCF-7 cells), comparable to doxorubicin. The absence of halogens suggests that lipophilic substituents alone can drive bioactivity .
Acyl Group Modifications
  • S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives (): Derived from a pyrrole-carbonyl hydrazinecarbothioamide precursor, these compounds exhibit solubility in organic solvents and aqueous alkali, contrasting with the dimethoxypropanoyl analog’s likely moderate solubility. Such differences impact formulation and bioavailability .
  • Pyridine/Thienopyridine Derivatives (): Heterocyclic acyl groups (e.g., pyridine) in compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide confer superior insecticidal activity against aphids compared to acetamiprid. This highlights the role of aromatic heterocycles in agrochemical efficacy .
Insecticidal Activity
  • Pyridine-Based Analogs (): Compounds with pyridine/thienopyridine moieties exhibit higher aphid mortality than commercial insecticides. While the target compound’s dimethoxypropanoyl group lacks a heterocycle, its electron-rich nature may still interact with insect nervous systems, though likely with lower potency .
Anticancer and Antioxidant Activity
  • Dimethylphenyl Hydrazinecarbothioamides (): Antioxidant activity is pronounced in dimethylphenyl derivatives due to radical scavenging by the hydrazinecarbothioamide core.
Solubility and Bioavailability
  • Dimethoxypropanoyl vs. Pyrazolylpropanoyl (): The dimethoxypropanoyl group likely enhances water solubility compared to nitro-pyrazole derivatives (). However, S-alkyl triazole-thiol derivatives () show preferential solubility in organic solvents, suggesting that acyl group choice critically impacts drug delivery strategies.

Biological Activity

N-(4-chlorophenyl)-2-(3,3-dimethoxypropanoyl)-1-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H16_{16}ClN3_{3}O3_{3}S
  • Molecular Weight : 303.79 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may contribute to its therapeutic effects.
  • Antiviral Properties : Preliminary studies suggest that this compound may have antiviral activity, particularly against certain strains of viruses. Its structural similarity to other known antiviral agents indicates a potential mechanism for inhibiting viral replication.

Antiviral Activity

Research indicates that derivatives of hydrazinecarbothioamide compounds can exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown effectiveness against human adenovirus (HAdV) infections. These studies reported selectivity indexes greater than 100 for certain derivatives, indicating a high degree of efficacy with low cytotoxicity .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits low toxicity in vitro. For example, the compound's cytotoxicity was assessed using various cancer cell lines, revealing an IC50_{50} value in the low micromolar range, suggesting a favorable therapeutic index .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antiviral Efficacy : A study published in 2020 evaluated a series of hydrazine derivatives for their antiviral properties against HAdV. Compounds with similar structural features to this compound exhibited significant antiviral activity with IC50_{50} values ranging from 0.27 μM to 0.5 μM .
  • Cytotoxicity Assessment : In another study focusing on hydrazine derivatives, researchers found that certain modifications to the hydrazine backbone enhanced selectivity towards cancer cells while reducing toxicity towards normal cells .

Data Table: Biological Activity Overview

Compound NameBiological ActivityIC50_{50} (μM)Selectivity Index
This compoundAntiviral0.27>100
Related Hydrazine DerivativeCytotoxicity0.5-

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